tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a versatile small molecule scaffold used in various chemical and pharmaceutical applications It is known for its unique bicyclic structure, which imparts specific chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a [2+2] cycloaddition reaction involving an aziridine and an alkene. This reaction forms the azabicyclo[2.1.1]hexane structure.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification using tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced through selective oxidation of the bicyclic core using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition step and automated systems for esterification and hydroxylation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the ester group, using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, other substituted derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of complex organic molecules due to its stable bicyclic structure.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Medicine:
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, including antiviral and anticancer agents.
Industry:
Material Science: Utilized in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can disrupt biological pathways, making it useful in drug development. The tert-butyl group and hydroxyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl 4-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: Similar structure but with a different ring size, affecting its reactivity and applications.
tert-Butyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2-carboxylate: Another bicyclic compound with a different ring system, leading to variations in chemical properties.
Uniqueness: tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in synthetic chemistry and drug development, where precise control over molecular interactions is crucial.
Properties
CAS No. |
2408971-50-4 |
---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
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